(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)boronic acid
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Overview
Description
(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a pyrrolidinyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-(pyrrolidin-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrrolidinyl Substituted Phenyl Ring: This step involves the introduction of the pyrrolidinyl group onto the phenyl ring. This can be achieved through nucleophilic substitution reactions where a suitable leaving group on the phenyl ring is replaced by the pyrrolidinyl group.
Introduction of the Fluorine Atom: The fluorine atom is introduced through electrophilic fluorination reactions. Common reagents for this step include Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The fluorine atom and pyrrolidinyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or other reducing agents are employed.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Boranes: Formed through reduction of the boronic acid group.
Scientific Research Applications
(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Fluoro-4-(pyrrolidin-1-yl)phenyl)boronic acid primarily involves its role as a boron-containing reagent in various chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The fluorine atom and pyrrolidinyl group can also participate in various interactions, influencing the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-5-(pyrrolidin-1-yl)phenyl)boronic acid
- (3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid
- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)boronic acid is unique due to the specific positioning of the fluorine atom and pyrrolidinyl group on the phenyl ring. This unique structure imparts distinct reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis and other scientific applications .
Properties
Molecular Formula |
C10H13BFNO2 |
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Molecular Weight |
209.03 g/mol |
IUPAC Name |
(3-fluoro-4-pyrrolidin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H13BFNO2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h3-4,7,14-15H,1-2,5-6H2 |
InChI Key |
KTOQDCHUJUSGAV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2CCCC2)F)(O)O |
Origin of Product |
United States |
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